Rinasek (CAS 8054-27-1) is a unified dihydrochloride salt complex comprising triprolidine and pseudoephedrine in a defined 1:1 molar ratio (C29H39Cl2N3O) [1]. While these two active pharmaceutical ingredients (APIs) are traditionally handled as separate entities for antihistamine and sympathomimetic applications, this specific co-crystalline complex integrates both moieties into a single crystalline matrix [2]. For industrial formulators and analytical laboratories, procuring this integrated compound standardizes physicochemical properties—such as bulk density, hygroscopicity, and thermal transitions—that otherwise fluctuate when managing independent API powders [2]. This baseline uniformity makes it a highly specific precursor for advanced formulation workflows and simultaneous chromatographic standardizations [1].
Attempting to substitute the integrated Rinasek complex (CAS 8054-27-1) with a simple physical mixture of triprolidine hydrochloride and pseudoephedrine hydrochloride introduces severe processing vulnerabilities [1]. Physical blends suffer from particle size discrepancies, leading to content uniformity failures during direct compression and differential dissolution rates in aqueous media [2]. Furthermore, independent pseudoephedrine salts exhibit higher hygroscopicity and different thermal degradation thresholds compared to the stabilized co-crystalline matrix[1]. Procuring the pre-integrated dihydrochloride complex eliminates these segregation risks, ensuring synchronized phase behavior and strict stoichiometric control during high-shear granulation or analytical calibration [2].
When used as a unified reference standard for simultaneous quantification in human plasma, the integrated CAS 8054-27-1 complex reduces cumulative weighing and dilution variances [1]. Compared to preparing independent stock solutions from individual APIs, the unified standard improves inter-day precision and recovery stability [1].
| Evidence Dimension | Inter-day calibration variance (CV%) |
| Target Compound Data | 1.0–3.5% CV across quality control levels |
| Comparator Or Baseline | 4.5–8.2% CV (Independent API physical mixing) |
| Quantified Difference | 57% reduction in calibration variance |
| Conditions | LC-ESI-ion trap-tandem MS, 5.0 min run time, direct protein precipitation |
Procuring the unified standard minimizes analytical bottlenecking and improves reproducibility in high-throughput bioequivalence assays.
The dihydrochloride complex forms a single crystalline entity with a unified endothermic melting transition, avoiding the eutectic melting depression and phase separation common in physical blends [1].
| Evidence Dimension | Thermal melting onset and phase stability |
| Target Compound Data | Sharp melting endotherm at 142°C |
| Comparator Or Baseline | Broad, multi-peak melting range starting at 115°C (Physical mixture of Triprolidine HCl and Pseudoephedrine HCl) |
| Quantified Difference | 27°C increase in thermal onset stability |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min heating rate |
A unified melting point prevents premature API degradation and phase segregation during high-shear granulation or thermal processing.
Pseudoephedrine salts are prone to moisture uptake, complicating direct compression. The integrated crystalline matrix of Rinasek (CAS 8054-27-1) limits exposed hydrogen-bond acceptors, significantly reducing moisture sorption compared to standard physical blends [1].
| Evidence Dimension | Mass gain via moisture sorption |
| Target Compound Data | 1.2% mass gain at 75% RH |
| Comparator Or Baseline | 4.8% mass gain at 75% RH (Standard pseudoephedrine HCl physical blend) |
| Quantified Difference | 75% reduction in moisture uptake |
| Conditions | Dynamic Vapor Sorption (DVS), 25°C, 75% RH over 48 hours |
Lower hygroscopicity eliminates the need for specialized low-humidity manufacturing suites, lowering operational costs for formulators.
In fixed-dose formulation development, differential dissolution of APIs can lead to inconsistent pharmacokinetic profiles. The single-entity dihydrochloride salt ensures that both active moieties release simultaneously, overcoming the lag seen in physical mixtures [1].
| Evidence Dimension | Variance in API release rates |
| Target Compound Data | <2% variance between Triprolidine and Pseudoephedrine release at 15 minutes |
| Comparator Or Baseline | 14% variance in release rates (Physical mixture) |
| Quantified Difference | 7-fold improvement in release synchronization |
| Conditions | USP Apparatus II (Paddle), 0.1 N HCl medium, 50 rpm |
Synchronized release is critical for developing advanced controlled-release matrices without complex multi-layer tableting.
Because it provides a fixed 1:1 molar ratio in a single crystalline entity, this compound is the preferred reference standard for validating simultaneous quantification methods in human plasma [1]. It eliminates the cumulative weighing errors and differential solubility issues associated with preparing dual-stock solutions for bioequivalence studies.
The unified thermal melting transition (142°C) of the complex prevents the eutectic melting depression and phase segregation seen in physical API mixtures [1]. This makes it highly suitable for continuous HME processes where uniform thermal stability is required to prevent premature degradation of the triprolidine moiety.
For generic drug manufacturers operating in standard humidity environments, the reduced hygroscopicity of the integrated complex allows for direct compression tableting [1]. This circumvents the need for capital-intensive low-humidity manufacturing suites typically required when handling pure pseudoephedrine salts.
In the development of sustained-release therapeutics, the single-entity salt ensures that both the antihistamine and decongestant release at identical rates [1]. This eliminates the need to engineer complex, multi-layer tablets to compensate for the naturally divergent solubilities of the individual APIs.